Cyclopropyl (2-bromo-4-fluorophenyl)methanol
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Overview
Description
Cyclopropyl (2-bromo-4-fluorophenyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2-bromo-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl (2-bromo-4-fluorophenyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution with 2-Bromo-4-Fluorophenyl Group: This step involves the substitution of a phenyl group with bromine and fluorine at the 2 and 4 positions, respectively. This can be achieved through halogenation reactions using bromine and fluorine sources.
Attachment of Methanol Moiety: The final step involves the attachment of the methanol group to the cyclopropyl ring, which can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl (2-bromo-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropyl (2-bromo-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl (2-bromo-4-fluorophenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl (2-chloro-4-fluorophenyl)methanol: Similar structure with chlorine instead of bromine.
Cyclopropyl (2-bromo-4-chlorophenyl)methanol: Similar structure with chlorine instead of fluorine.
Cyclopropyl (2-bromo-4-methylphenyl)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness
Cyclopropyl (2-bromo-4-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBQNHZJCQXSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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